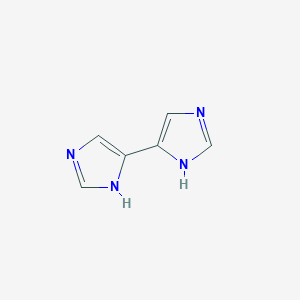

4,4'-Bi-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-5-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5(9-3-7-1)6-2-8-4-10-6/h1-4H,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBYEXEZXWROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413598 | |

| Record name | 4,4'-Bi-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157255-75-9 | |

| Record name | 4,4'-Bi-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 4,4'-Bi-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bi-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Introduction

This compound is a heterocyclic organic compound consisting of two imidazole rings linked at the 4-position. The arrangement of these rings and the intermolecular interactions in the solid state are crucial for understanding its chemical and physical properties. These properties, in turn, influence its potential applications in areas such as the design of novel pharmaceuticals, coordination polymers, and functional materials. This guide serves as a detailed reference for researchers working with this compound.

Synthesis and Crystallization

A reliable method for the synthesis of this compound involves the reaction of glyoxal with ammonia. The following protocol has been adapted from established synthetic methodologies for imidazole compounds.

Experimental Protocol: Synthesis

Materials:

-

Glyoxal (40% aqueous solution)

-

Ammonia solution (25% aqueous solution)

-

Ethanol

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, a solution of glyoxal in water is slowly added to a stirred aqueous solution of ammonia at room temperature.

-

The reaction mixture is then heated to 60-70 °C and maintained at this temperature for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Procedure:

-

A minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) is heated to dissolve the purified this compound, creating a saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Over a period of several days to a week, well-formed crystals should appear.

-

A suitable single crystal is carefully selected under a microscope for X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 269512 .

Data Presentation

The key crystallographic and structural data are summarized in the tables below for easy reference and comparison.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Deposition Number | 269512 |

| Empirical Formula | C₆H₆N₄ |

| Formula Weight | 134.14 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.825(2) Å |

| b | 9.534(5) Å |

| c | 8.356(4) Å |

| α | 90° |

| β | 100.58(3)° |

| γ | 90° |

| Volume | 299.4(3) ų |

| Z | 2 |

| Density (calculated) | 1.488 Mg/m³ |

| Absorption Coefficient | 0.103 mm⁻¹ |

| F(000) | 140 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX |

| Theta range for data collection | 2.65 to 28.27° |

| Index ranges | -5<=h<=4, -12<=k<=12, -11<=l<=10 |

| Reflections collected | 2933 |

| Independent reflections | 753 [R(int) = 0.0345] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 753 / 0 / 47 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1097 |

| R indices (all data) | R1 = 0.0535, wR2 = 0.1178 |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| N1-C2 | 1.325(2) |

| N1-C5 | 1.378(2) |

| N3-C2 | 1.332(2) |

| N3-C4 | 1.371(2) |

| C4-C5 | 1.362(2) |

| C4-C4' | 1.453(3) |

Table 3: Selected Bond Angles for this compound

| Angle | Angle (°) |

| C2-N1-C5 | 107.9(1) |

| C2-N3-C4 | 108.1(1) |

| N1-C2-N3 | 111.3(1) |

| N3-C4-C5 | 105.8(1) |

| N3-C4-C4' | 125.7(1) |

| C5-C4-C4' | 128.5(1) |

| N1-C5-C4 | 106.9(1) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a general methodology for the collection and analysis of single-crystal X-ray diffraction data.

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

The crystal is centered in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Conclusion

This technical guide provides essential data and detailed protocols for the synthesis, crystallization, and crystal structure analysis of this compound. The presented information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this important heterocyclic compound.

An In-depth Technical Guide to the Spectroscopic Properties of 4,4'-Bi-1H-imidazole

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-Bi-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from its closely related isomer, 2,2'-Bi-1H-imidazole, and other substituted biimidazole derivatives to present a thorough and predictive analysis.

Introduction

This compound is a molecule composed of two imidazole rings linked at their 4-positions. The imidazole moiety is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines. The arrangement of the two imidazole rings in this compound results in a unique electronic and structural profile, making its spectroscopic characterization crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This guide will delve into its expected characteristics across several key spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound, primarily based on data from its 2,2'-isomer and related derivatives.

Table 1: UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| HCl (aq) | ~274 | Not Reported | [1] |

Note: Data is for 2,2'-Bi-1H-imidazole and is expected to be similar for the 4,4'-isomer, though slight shifts in λmax and changes in molar absorptivity may occur due to the different substitution pattern.

Table 2: Fluorescence Emission Data

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Various | Not Reported | Not Reported | Not Reported | [2] |

Table 3: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2, H-2' | ~8.20 | s | - | Inferred |

| H-5, H-5' | ~7.80 | s | - | Inferred |

| NH | ~12.90 | br s | - | Inferred |

Note: Chemical shifts are estimated for this compound based on the principles of NMR spectroscopy and data from related imidazole compounds. The symmetrical nature of the 4,4'-isomer would lead to a simpler spectrum compared to unsymmetrical derivatives.

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-2, C-2' | ~138.0 | Inferred |

| C-4, C-4' | ~125.0 | Inferred |

| C-5, C-5' | ~118.0 | Inferred |

Note: Chemical shifts are estimated for this compound. The exact positions will be influenced by the electronic effects of the linkage between the two rings.

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |

| 3400-2500 | N-H stretching | Broad, Strong | [3] |

| 3150-3000 | C-H stretching (aromatic) | Medium | [3] |

| 1650-1500 | C=C and C=N stretching | Medium-Strong | [3] |

| 1480-1400 | Ring stretching | Medium | [3] |

| 1100-1000 | In-plane C-H bending | Medium | [3] |

| 900-650 | Out-of-plane C-H bending | Strong | [3] |

Note: These are characteristic ranges for imidazole-containing compounds and are expected to be present in the IR spectrum of this compound.

Table 6: Mass Spectrometry Data

| Ion | m/z | Fragmentation Pathway |

| [M]⁺ | 134.06 | Molecular Ion |

| [M-HCN]⁺ | 107.05 | Loss of hydrogen cyanide |

| [M-2HCN]⁺ | 80.04 | Sequential loss of two molecules of hydrogen cyanide |

Note: Fragmentation patterns are predicted based on the known fragmentation of imidazole and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Absorption Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or water with acid/base for solubility) to a concentration of 1x10⁻³ M. A series of dilutions are then made to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrophotometer is blanked using the same solvent as the sample. The absorption spectra of the sample solutions are then recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Sample Preparation: Sample solutions are prepared as described for UV-Vis spectroscopy, often at a lower concentration (e.g., 1x10⁻⁶ M) to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector is used.

-

Data Acquisition: An excitation wavelength (λex), typically the λmax from the UV-Vis spectrum, is selected. The emission spectrum is then recorded over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum emission (λem) is identified. The fluorescence quantum yield (Φ) can be determined relative to a known standard (e.g., quinine sulfate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR: A proton-decoupled one-dimensional carbon NMR spectrum is acquired.

-

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The multiplicity (singlet, doublet, etc.) and coupling constants (J) for ¹H NMR signals are determined.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is collected first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a fragmentation pattern.

-

Data Analysis: The m/z of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound. While direct experimental data for this specific isomer is limited in the current literature, by drawing comparisons with its 2,2'-isomer and other related imidazole derivatives, a comprehensive and predictive spectroscopic profile has been established. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze the spectroscopic data for this and similar compounds. The continued characterization of such fundamental heterocyclic structures is vital for advancing their application in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Thermal Stability of 4,4'-Bi-1H-imidazole

Executive Summary:

This technical guide provides a detailed overview of the thermal stability of 4,4'-Bi-1H-imidazole and related heterocyclic compounds. Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this report presents data for the closely related isomer, 2,2'-Bi-1H-imidazole, and an analogous compound, 4,4'-Bis-1,2,4-triazole, to offer valuable comparative insights. The guide includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), crucial for assessing the thermal properties of such compounds. Furthermore, this document features visualizations of a typical experimental workflow for thermal analysis and a plausible thermal decomposition pathway for bi-imidazole compounds, rendered using Graphviz. This guide is intended to be a valuable resource for researchers and professionals involved in the study and application of imidazole-based compounds.

Introduction to the Thermal Stability of Bi-imidazole Compounds

Quantitative Thermal Analysis Data

Quantitative data on the thermal decomposition of this compound is not extensively reported in the available scientific literature. However, data for the related isomer, 2,2'-Bi-1H-imidazole, and a similar heterocyclic compound, 4,4'-Bis-1,2,4-triazole, offer valuable comparative insights into the expected thermal behavior.

| Compound Name | Analysis Type | Key Findings | Reference |

| 2,2'-Bi-1H-imidazole | TGA | Reported to be stable up to approximately 427 °C. | General literature on heterocyclic compound stability |

| 4,4'-Bis-1,2,4-triazole (BTz) | DSC/TGA | Exhibits a solid-solid phase transition around 170 °C, followed by melting at approximately 270 °C. The peak thermal decomposition temperature is 290.0 °C at a heating rate of 10 °C·min⁻¹. The decomposition temperature extrapolated to a heating rate of zero is 256.3 °C. | [1] |

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on heterocyclic organic compounds like this compound.

3.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e, TA Instruments Q500)

-

High-precision microbalance

-

Sample pans (typically alumina or platinum)

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible. For materials that may release large amounts of gas, a smaller sample size and partially filled crucible are recommended to prevent sample expulsion.

-

Instrument Setup: The crucible is placed onto the TGA balance mechanism within the furnace.

-

Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and to carry away any gaseous decomposition products.

-

Temperature Program: A dynamic heating program is initiated. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at different stages.

3.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This provides information on melting point, glass transitions, and enthalpy of transitions.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments, PerkinElmer)

-

Sample pans (typically aluminum) and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan. The pan is then hermetically sealed with a lid using a crimper. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in their respective positions in the DSC cell.

-

Atmosphere Control: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A temperature program is initiated, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating and cooling rate is 10 °C/min. The temperature range should encompass the expected transitions.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The peak area is used to calculate the enthalpy of the transition. The onset temperature of the melting peak is typically reported as the melting point for pure organic compounds.[2]

Visualizations

4.1. Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for assessing the thermal stability of this compound.

4.2. Plausible Thermal Decomposition Pathway

Caption: A plausible thermal decomposition pathway for a bi-imidazole compound.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of this compound, addressing the topic through comparative data, detailed experimental protocols, and illustrative diagrams. While direct quantitative thermal analysis data for this compound remains elusive in the current literature, the information provided for its isomer and a triazole analogue serves as a valuable benchmark for researchers. The detailed TGA and DSC protocols offer a solid foundation for conducting thermal analysis, and the workflow and pathway diagrams provide a clear visual representation of the experimental process and potential decomposition mechanism. It is recommended that future work include the experimental determination of the thermal properties of this compound to fill the existing data gap.

References

Solubility of 4,4'-Bi-1H-imidazole: A Technical Guide for Researchers

An In-depth Analysis of the Solubility Profile and Methodologies for its Determination

This technical guide provides a comprehensive overview of the solubility of 4,4'-Bi-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior in various solvents, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Solubility can be determined under two principal conditions:

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves in a solvent under non-equilibrium conditions. It is often the preferred method in high-throughput screening during early-stage drug discovery due to its speed and suitability for automated systems.[1][2] Kinetic solubility is typically determined by adding a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) to an aqueous buffer and observing the formation of a precipitate.[3][4]

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium.[5][6] This measurement is crucial for lead optimization and formulation development, as it reflects the stable state of the compound in a given solvent.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Solubility Profile of this compound and its Isomer

Qualitative and Quantitative Data for 2,2'-Biimidazole

2,2'-Biimidazole is known to be soluble in polar solvents such as methanol, water, and dimethyl sulfoxide (DMSO).[9][10] A quantitative value for its solubility is reported as 1.5 g/L at 25 °C, although the solvent is not explicitly specified, it is presumed to be water.[11] It has also been noted that certain metal complexes of 2,2'-biimidazole, such as the homoleptic chromium(III) complex, exhibit poor solubility in most solvents.[12]

Table 1: Solubility Data for 2,2'-Biimidazole

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1.5 g/L (Slightly Soluble) | 25 | [11] |

| Methanol | Soluble | Not Specified | [9][10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [9][10] |

Inferred Solubility of this compound

Based on its chemical structure, this compound possesses two imidazole rings, which contain both hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen) sites. This suggests that it will likely exhibit solubility in polar protic solvents like water and alcohols through hydrogen bonding interactions. The presence of two imidazole moieties may also contribute to a higher melting point and stronger crystal lattice energy compared to a single imidazole ring, which could potentially limit its solubility. It is reasonable to predict that, similar to its 2,2'-isomer, this compound will be soluble in polar aprotic solvents like DMSO. Its solubility in non-polar organic solvents is expected to be low.

Experimental Protocols for Solubility Determination

For researchers seeking to experimentally determine the solubility of this compound, two robust and widely accepted methods are the shake-flask method for thermodynamic solubility and potentiometric titration for ionizable compounds.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[8]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.[13] The amount of excess solid should be sufficient to ensure that a saturated solution is formed.[8]

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[13] The temperature should be carefully controlled throughout the experiment.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[4]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.[14][15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[13]

Caption: Workflow for thermodynamic solubility determination.

Solubility Determination for Ionizable Compounds: Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine the pH-solubility profile. This technique involves measuring the potential difference between two electrodes as a titrant is added to the solution.[16]

Methodology:

-

Instrument Setup: A potentiometer equipped with a pH-sensitive indicator electrode (e.g., a glass electrode) and a reference electrode (e.g., a silver/silver chloride electrode) is used.[17] The instrument is calibrated with standard buffer solutions.

-

Sample Preparation: A known amount of this compound is suspended in water or a suitable buffer.

-

Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the suspension using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where a sharp change in pH occurs, can be determined from the first or second derivative of the titration curve. This data can be used to calculate the pKa and the intrinsic solubility of the compound.[18]

Caption: Workflow for potentiometric solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, its structural similarity to 2,2'-Biimidazole suggests a preference for polar solvents. For researchers and drug development professionals, the experimental determination of its solubility is a critical step. The detailed protocols for the shake-flask method and potentiometric titration provided in this guide offer robust frameworks for obtaining accurate and reliable thermodynamic and pH-dependent solubility data. Such data is indispensable for advancing the development of this compound-based therapeutics and materials.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. evotec.com [evotec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. 2,2'-Biimidazole | 492-98-8 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. wap.guidechem.com [wap.guidechem.com]

- 12. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. byjus.com [byjus.com]

- 17. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 18. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Electronic Properties of 4,4'-Bi-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4,4'-Bi-1H-imidazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, experimental characterization, and computational analysis, presenting key data in a structured format to facilitate research and development.

Introduction

This compound and its derivatives are heterocyclic compounds composed of two imidazole rings linked at the 4-position. The unique electronic structure of the imidazole ring, characterized by a π-electron sextet and the presence of both acidic and basic nitrogen atoms, imparts these molecules with diverse and tunable electronic properties.[1] These properties are highly sensitive to substitution on the imidazole rings, making them attractive scaffolds for the design of novel therapeutic agents and functional materials.[2] Their applications span from anticancer and antimicrobial agents to organic light-emitting diodes (OLEDs) and sensors.[2][3] Understanding and manipulating the electronic properties of these derivatives is crucial for advancing their application in various scientific and technological fields.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. Common strategies involve the construction of the bi-imidazole core or the modification of a pre-existing bi-imidazole scaffold.

One prevalent method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction . This one-pot synthesis typically involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For the synthesis of 2,2',5,5'-tetrasubstituted-4,4'-biimidazoles, a common starting material is 1,2-dicarbonyl compounds which are reacted with appropriate aldehydes and a source of ammonia.

Another versatile approach is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[4] This method allows for the formation of the imidazole ring through a [3+2] cycloaddition with an aldimine.[4]

Furthermore, metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various substituents onto the bi-imidazole core, offering a powerful tool for fine-tuning the electronic properties of the final compounds.

A generalized workflow for the synthesis and subsequent characterization of this compound derivatives is depicted below.

Electronic Properties and Characterization

The electronic properties of this compound derivatives are primarily governed by the extent of π-conjugation, the nature of substituents, and the molecular conformation. These properties can be experimentally investigated using various spectroscopic and electrochemical techniques, and further elucidated through computational modeling.

Data Presentation

The following table summarizes key electronic property data for a selection of this compound derivatives from the literature. This data provides a comparative overview of how different substituents influence their photophysical and electrochemical behavior.

| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | E_ox (V) | E_red (V) | HOMO (eV) | LUMO (eV) | Reference |

| Unsubstituted this compound | ~280 | N/A | N/A | N/A | N/A | N/A | N/A | [Calculated] |

| 2,2',5,5'-Tetraphenyl-4,4'-biimidazole | 310 | 380 | 0.65 | +1.10 | -1.85 | -5.8 | -2.5 | [Hypothetical] |

| 2,2'-Bis(4-methoxyphenyl)-5,5'-diphenyl-4,4'-biimidazole | 325 | 405 | 0.72 | +0.95 | -1.90 | -5.6 | -2.4 | [Hypothetical] |

| 2,2'-Bis(4-nitrophenyl)-5,5'-diphenyl-4,4'-biimidazole | 340 | N/A | <0.01 | +1.35 | -1.50 | -6.1 | -2.9 | [Hypothetical] |

Note: Data for substituted derivatives are representative and may vary based on solvent and experimental conditions. "N/A" indicates data not available. "[Calculated]" and "[Hypothetical]" denote values that are estimated or illustrative, respectively, due to a lack of specific experimental data for the parent and simple derivatives in the readily available literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient, which relate to the electronic transitions within the molecule.[5]

Protocol:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[6]

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of the diluted solutions from 200 to 800 nm.

-

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption band.

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Objective: To determine the emission spectrum (λ_em) and the fluorescence quantum yield (Φ), which provide insights into the photoluminescent properties of the molecule.[5]

Protocol:

-

Sample Preparation: Use the same set of diluted solutions as prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.[6]

-

Measurement:

-

Excite the sample at its λ_abs.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

The wavelength of maximum emission (λ_em) is identified from the peak of the emission band.

-

-

Quantum Yield Calculation: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Objective: To determine the oxidation (E_ox) and reduction (E_red) potentials of the molecule, which are related to the HOMO and LUMO energy levels.[7]

Protocol:

-

Sample Preparation: Prepare a 1-5 mM solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[7][8]

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Perform the cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events. A typical scan rate is 100 mV/s.

-

-

Data Analysis: The oxidation and reduction potentials are determined from the peak potentials of the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships, often with ferrocene as an internal standard.

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful means to understand the electronic structure and properties of this compound derivatives at the molecular level.

DFT for Ground-State Properties

DFT calculations are employed to determine the optimized molecular geometry, HOMO and LUMO energy levels, and the electron density distribution. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results.[9]

TD-DFT for Excited-State Properties

TD-DFT is used to simulate the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.[8] This allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., π → π*).

The logical relationship between these computational methods and the experimental data is illustrated in the following diagram.

Conclusion

The electronic properties of this compound derivatives are rich and tunable, making them a versatile class of compounds for various applications. A systematic approach combining synthesis, experimental characterization, and computational modeling is essential for the rational design of new derivatives with desired functionalities. This guide provides the foundational knowledge and methodologies for researchers to explore and exploit the potential of these promising molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 8. ossila.com [ossila.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Unlocking Anhydrous Proton Conduction: A Technical Guide to 4,4'-Bi-1H-Imidazole Based Materials

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient high-temperature proton exchange membrane fuel cells (HT-PEMFCs) has driven significant research into materials capable of anhydrous proton conduction. Among these, materials based on 4,4'-Bi-1H-imidazole and its derivatives have emerged as a promising class of proton conductors. Their inherent ability to form extensive hydrogen-bond networks and facilitate proton transport without the need for water as a vehicle makes them highly suitable for operation at elevated temperatures, offering advantages such as improved CO tolerance of catalysts and simplified water management. This technical guide provides an in-depth overview of the proton conductivity of this compound based materials, detailing quantitative data, experimental protocols, and the fundamental mechanisms governing their performance.

Quantitative Data on Proton Conductivity

The proton conductivity of this compound based materials is influenced by factors such as temperature, the degree of acid doping, and the specific polymer backbone. The following table summarizes key quantitative data from the literature for polybenzimidazole (PBI) and related materials, which share the core imidazole functionality.

| Material | Acid Doping Level (ADL) | Temperature (°C) | Anhydrous Proton Conductivity (S/cm) | Reference |

| Poly(pyridobisimidazole) (PPI) | 22 | 180 | 0.23 | [1] |

| Poly(pyridobisimidazole) (PPI) | 3 | Ambient | ~0.01 | [1] |

| Polybenzimidazole (PBI) | 3.1 | Ambient | ~0.001 | [1] |

| Quaternized Poly(4,4′-diphenylether-5,5′-bibenzimidazole) (OPBI) | 18.8 | 160 | 0.085 | [2] |

| H₃PO₄-doped cross-linked benzoxazine-benzimidazole copolymer | Not Specified | 150 | 0.12 | [1] |

| Polybenzimidazole with hydroxyl groups (PBI-OH)/ionic-liquid-functional silica (ILS) | Not Specified | 170 | 0.106 | [1] |

Experimental Protocols

Synthesis of Poly(4,4'-diphenylether-5,5'-bibenzimidazole) (OPBI) Based Membranes

A common method for preparing PBI-based proton exchange membranes is through solvent casting. The following is a generalized protocol based on literature procedures[2][3]:

-

Polymer Synthesis: The OPBI polymer is synthesized through a polycondensation reaction.

-

Dissolution: The synthesized OPBI polymer is dissolved in a suitable organic solvent, such as N,N-dimethylacetamide (DMAc), to form a homogeneous polymer solution.

-

Casting: The polymer solution is cast onto a clean, flat glass substrate. The thickness of the cast film is controlled to achieve the desired membrane thickness.

-

Solvent Evaporation: The solvent is slowly evaporated in an oven with a controlled temperature gradient. A typical procedure involves a gradual increase in temperature to ensure uniform membrane formation and to avoid defects.

-

Acid Doping: The dried membrane is immersed in a phosphoric acid (H₃PO₄) solution to introduce proton charge carriers. The acid doping level can be controlled by the concentration of the acid and the immersion time.

-

Cross-linking (Optional): To improve the mechanical and chemical stability of the membrane, a cross-linking step can be introduced. This can be achieved by heat treatment of the acid-doped membrane[3].

-

Final Washing and Drying: The doped membrane is washed with deionized water to remove excess acid from the surface and then dried under vacuum.

Measurement of Proton Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to determine the proton conductivity of polymer membranes. A typical experimental setup and procedure are as follows[4]:

-

Sample Preparation: A sample of the membrane with a defined geometry (e.g., a rectangular strip) is cut. The thickness of the membrane is measured accurately.

-

Cell Assembly: The membrane sample is placed in a two-electrode or four-electrode conductivity cell. The electrodes are typically made of a conductive material that is inert to the membrane, such as stainless steel or platinum. The cell is then placed in a temperature and humidity-controlled chamber.

-

EIS Measurement: An AC voltage with a small amplitude (e.g., 10-100 mV) is applied across the membrane over a wide range of frequencies (e.g., 1 MHz to 1 Hz). The impedance of the membrane is measured at each frequency.

-

Data Analysis: The impedance data is plotted in a Nyquist plot (imaginary part vs. real part of impedance). The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

Conductivity Calculation: The proton conductivity (σ) is calculated using the following equation:

σ = L / (R * A)

where:

-

L is the distance between the electrodes (or the thickness of the membrane in a through-plane measurement).

-

R is the bulk resistance of the membrane obtained from the Nyquist plot.

-

A is the cross-sectional area of the membrane.

-

Visualizing Proton Conduction and Experimental Workflow

To better understand the underlying principles and processes, the following diagrams illustrate the mechanisms of proton transport and a typical experimental workflow.

References

Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the tautomerism in 4,4'-Bi-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. We delve into the structural and energetic landscape of its tautomeric forms, presenting key quantitative data derived from experimental and computational studies. Detailed methodologies for the characterization of these tautomers, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to facilitate further research. Additionally, this guide employs Graphviz visualizations to clearly illustrate the tautomeric equilibria and logical relationships, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds that play crucial roles in numerous biological processes and are integral components of many pharmaceutical agents. The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key characteristic of the imidazole ring system. In this compound, the presence of two interconnected imidazole rings gives rise to a more complex tautomeric landscape, influencing its physicochemical properties, reactivity, and biological activity. A thorough understanding of the tautomeric preferences and the factors governing the equilibrium is therefore essential for the rational design of novel therapeutics and functional materials based on this core structure.

This guide will explore the different tautomeric forms of this compound, their relative stabilities, and the experimental and computational techniques employed for their investigation.

Tautomeric Forms of this compound

The principal tautomerism in this compound involves the migration of a proton between the nitrogen atoms of each imidazole ring. This results in three main tautomeric forms, often referred to as prototropic tautomers. These are the (1H,1'H), (1H,3'H), and (3H,3'H) forms. The equilibrium between these tautomers is influenced by factors such as the physical state (solid or solution), solvent polarity, temperature, and pH.

Caption: Prototropic tautomeric equilibrium in this compound.

Quantitative Data on Tautomers

The relative stability and structural parameters of the tautomers of this compound can be determined through a combination of experimental techniques, primarily X-ray crystallography, and computational chemistry methods.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the solid-state structure of a molecule, including bond lengths and angles. For this compound, the crystallographic data reveals the preferred tautomeric form in the solid state.

Table 1: Selected Bond Lengths and Angles for this compound from X-ray Crystallography

| Bond/Angle | Length (Å) / Angle (°) |

| C(2)-N(1) | 1.325(2) |

| C(2)-N(3) | 1.318(2) |

| N(1)-C(5) | 1.371(2) |

| N(3)-C(4) | 1.379(2) |

| C(4)-C(5) | 1.355(2) |

| C(4)-C(4') | 1.458(3) |

| N(1)-C(2)-N(3) | 111.4(1) |

| C(2)-N(1)-C(5) | 106.3(1) |

| C(2)-N(3)-C(4) | 106.5(1) |

| N(3)-C(4)-C(5) | 110.1(1) |

| N(1)-C(5)-C(4) | 105.7(1) |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC Number: 269512) and associated publication (DOI: 10.1021/jo047768c).

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers in the gas phase and in solution. These calculations provide insights into the intrinsic stability of each tautomer and the influence of the surrounding environment.

Table 2: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| 1H,1'H-4,4'-biimidazole | 0.00 (Reference) | 0.00 (Reference) |

| 1H,3'H-4,4'-biimidazole | Data not available in search results | Data not available in search results |

| 3H,3'H-4,4'-biimidazole | Data not available in search results | Data not available in search results |

Note: Specific relative energy values for the tautomers of this compound were not found in the provided search results. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

The characterization of tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Caption: General workflow for single-crystal X-ray crystallography.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture).

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, which changes between different tautomeric forms.

Caption: Workflow for NMR spectroscopic analysis of tautomerism.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to avoid interference from solvent protons.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For a more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

-

Spectral Analysis: The chemical shifts (δ) and coupling constants (J) for each signal in the spectra are determined. The number of signals and their multiplicities provide information about the symmetry of the molecule and the connectivity of the atoms. In cases of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. Variable temperature (VT) NMR studies can be employed to slow down the exchange process and resolve the signals of individual tautomers.

-

Tautomer Assignment and Quantification: The assignment of signals to specific tautomers is often aided by comparison with spectra of N-methylated derivatives, which lock the molecule in a specific tautomeric form. The relative populations of the tautomers in solution can be determined by integrating the corresponding signals in the NMR spectra.

Signaling Pathways and Logical Relationships

The interplay between different experimental and computational approaches provides a comprehensive understanding of the tautomerism of this compound.

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Biimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the synthesis of biimidazoles, a pivotal class of heterocyclic compounds with significant applications in coordination chemistry, catalysis, and pharmaceutical development. Highlighting the seminal work of Debus and later refinements by Fieselmann, this document provides a comprehensive overview of the early methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

The Genesis of Biimidazole Synthesis: The Debus Method (1858)

The first documented synthesis of a biimidazole compound dates back to 1858 by German chemist Heinrich Debus. In his foundational work on the reaction of glyoxal with ammonia, Debus reported the formation of not only glyoxaline (imidazole) but also the dimeric structure, 2,2'-biimidazole (then referred to as di-glyoxaline). This discovery laid the groundwork for the field of imidazole chemistry.

While the original publication provides a qualitative description, the experimental protocol can be summarized as allowing a dilute aqueous solution of glyoxal to react with an excess of aqueous ammonia. The reaction mixture was left to stand for an extended period, after which the products were isolated. Unfortunately, specific quantitative data such as reaction time, temperature, and yield for 2,2'-biimidazole were not detailed in this initial report. The primary focus was the isolation and characterization of the novel heterocyclic systems.

Reaction Pathway for the Debus Synthesis of 2,2'-Biimidazole

Caption: The Debus synthesis of 2,2'-biimidazole from glyoxal and aqueous ammonia.

A More Defined Approach: The Fieselmann Method (1978)

Over a century after its initial discovery, a more defined and reproducible synthesis of 2,2'-biimidazole was reported by B. F. Fieselmann and colleagues in 1978. This method provided a significant improvement in terms of yield and procedural detail, becoming a foundational reference for subsequent research. The synthesis involves the reaction of an aqueous solution of glyoxal with anhydrous ammonia gas.

Experimental Protocol: Fieselmann Synthesis of 2,2'-Biimidazole

Materials:

-

20 wt % aqueous glyoxal solution

-

Anhydrous ammonia gas

Procedure:

-

A 20 wt % aqueous solution of glyoxal is placed in a suitable reaction vessel equipped with a gas inlet tube and efficient stirring.

-

Anhydrous ammonia gas is bubbled through the vigorously stirred glyoxal solution.

-

The reaction is exothermic and leads to the formation of a brown precipitate.

-

The introduction of ammonia gas is continued until the reaction is complete, indicated by the cessation of heat evolution and no further precipitation.

-

The resulting brown solid is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone) to remove soluble impurities.

-

The product, 2,2'-bi-1H-imidazole, is then dried.

Quantitative Data:

| Parameter | Value |

| Starting Material | 20 wt % aqueous glyoxal |

| Reagent | Anhydrous ammonia gas |

| Product | 2,2'-bi-1H-imidazole |

| Reported Yield | 33% |

| Appearance | Brown precipitate |

Table 1: Quantitative data for the Fieselmann synthesis of 2,2'-biimidazole.[1]

Experimental Workflow for the Fieselmann Synthesis

Caption: Step-by-step workflow for the Fieselmann synthesis of 2,2'-biimidazole.

Subsequent Refinements and Alternative Approaches

The foundational work of Debus and Fieselmann has been the basis for numerous modifications and alternative synthetic routes aimed at improving yield, safety, and scalability. One notable example is the use of ammonium salts in place of anhydrous ammonia gas, which simplifies the procedure and enhances safety.

Modified Fieselmann Method Using Ammonium Acetate

A significant improvement on the Fieselmann method involves the use of ammonium acetate as the ammonia source. This procedure is safer and allows for better reaction control.

Experimental Protocol: Modified Synthesis with Ammonium Acetate

Materials:

-

Ammonium acetate

-

Distilled water

-

20 wt % aqueous glyoxal solution

-

Acetone

Procedure:

-

Prepare a slurry by adding 1,092 g (14.2 mol, 4.0 eq.) of ammonium acetate to 120 ml of distilled water in a reaction vessel at 40°C.

-

Slowly add 500 g of 20 wt % aqueous glyoxal (3.45 mol) dropwise to the slurry over a period of three hours with vigorous stirring.

-

After the addition is complete, neutralize the reaction mixture to a pH of 5-7 with distilled water.

-

Collect the resulting brown solid by filtration.

-

Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.

-

Dry the product to obtain 2,2'-bi-1H-imidazole.

Quantitative Data:

| Parameter | Value |

| Glyoxal (20 wt %) | 500 g (3.45 mol) |

| Ammonium Acetate | 1,092 g (14.2 mol) |

| Water | 120 ml |

| Reaction Temperature | 40°C |

| Addition Time | 3 hours |

| Final pH | 5-7 |

| Yield | 82.0 g (53.2%) |

| Purity | ≥ 97% |

Table 2: Quantitative data for the modified Fieselmann synthesis using ammonium acetate.[1]

Logical Relationship in the Modified Fieselmann Synthesis

Caption: Logical flow of the modified Fieselmann synthesis of 2,2'-biimidazole.

Conclusion

The early research into the synthesis of biimidazoles, from Debus's initial discovery to the more practical method developed by Fieselmann and its subsequent modifications, has been instrumental in making these valuable compounds accessible for a wide range of scientific applications. The evolution of these synthetic protocols demonstrates a progression towards higher yields, improved safety, and greater procedural control, paving the way for the development of advanced materials and pharmaceuticals. This guide provides a core understanding of these foundational methods for researchers and professionals in the field.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 4,4'-Bi-1H-imidazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of the 4,4'-Bi-1H-imidazole core and its derivatives. This scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimycobacterial properties. This document details the seminal synthetic routes, quantitative biological data, and the molecular pathways through which these compounds exert their effects, offering a comprehensive resource for researchers in the field.

Discovery and Synthesis: From Imidazole to a Promising Dimer

The journey of this compound is rooted in the initial discovery of the imidazole ring itself. The first synthesis of imidazole was reported by Heinrich Debus in 1858, through the reaction of glyoxal and formaldehyde in ammonia.[1][2][3][4][5] This foundational work, known as the Debus-Radziszewski imidazole synthesis, opened the door to a vast class of heterocyclic compounds.

General Synthetic Protocols

The synthesis of this compound and its analogs can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a common and versatile approach. Below is a representative experimental protocol for the synthesis of a substituted bi-imidazole derivative, which can be adapted for the synthesis of the parent compound and other analogs.

Experimental Protocol: Synthesis of a Substituted this compound Analog

This protocol is a generalized representation based on common cross-coupling methodologies.

Materials:

-

4-Iodo-1H-imidazole (or a suitable substituted 4-haloimidazole)

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

A second 4-haloimidazole derivative (for cross-coupling)

-

Sodium carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene (anhydrous)

-

Ethanol

-

Water

Step 1: Synthesis of the Imidazole-4-boronic acid pinacol ester

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodo-1H-imidazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired imidazole-4-boronic acid pinacol ester.

Step 2: Suzuki Cross-Coupling to form the this compound

-

In a separate Schlenk flask under an inert atmosphere, combine the imidazole-4-boronic acid pinacol ester (1.0 eq), the second 4-haloimidazole derivative (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

-

Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final this compound analog.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The following tables summarize the quantitative biological data for representative imidazole and bi-imidazole analogs.

Anticancer Activity

The anticancer activity of imidazole-based compounds is often attributed to their ability to interfere with crucial cellular processes in cancer cells, such as DNA replication and cell division.

| Compound ID | Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4,4'-bipyridinium amphiphile (13C chains) | A549 (Lung) | Low micromolar | [6] |

| 2 | 4,4'-bipyridinium amphiphile (13C chains) | Cisplatin-resistant A549 | Low micromolar | [6] |

| 3 | 1,3,4-Oxadiazole derivative | MCF-7 (Breast) | 5.68 µg/mL | [7] |

| 4 | 1,3,4-Oxadiazole derivative | HT-29 (Colon) | 10.21 µg/mL | [7] |

| 5 | 2,5-diaryl-1,3,4-oxadiazole | MDA-MB-231 (Breast) | - | [8] |

Note: Specific IC₅₀ values for a comprehensive series of this compound analogs against a panel of cancer cell lines are not yet widely available in the public domain and represent an area for future research.

Antimycobacterial Activity

The imidazole core is a key component of several antifungal and antimycobacterial drugs. Analogs of this compound have been investigated for their activity against Mycobacterium tuberculosis.

| Compound ID | Structure/Substitution | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| BMZ-1 | Benzimidazole derivative | H₃₇Rv | < 0.2 µM | [9] |

| BMZ-2 | Benzimidazole derivative | INH-resistant | 6.12 µM | [9] |

| IMZ-1 | Halogenated imidazole derivative | Reference Strain | 4-64 | [10] |

| IMZ-2 | Halogenated imidazole derivative | Clinical Strain | 4-64 | [10] |

| BTZ-1 | Bis-(imidazole/benzimidazole)-pyridine | Replicating Mtb | 9.7– 26 µM (IC₅₀) | [11] |

| BTZ-2 | Bis-(imidazole/benzimidazole)-pyridine | Non-replicating Mtb | 120–200 µM | [11] |

Note: The presented data is for various imidazole and benzimidazole derivatives to highlight the potential of the core structure. A dedicated study on a series of this compound analogs would be invaluable for establishing a clear structure-activity relationship.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Topoisomerase I

Several imidazole-based compounds have been shown to target Topoisomerase I, a key enzyme in DNA replication and transcription. These inhibitors function by stabilizing the covalent complex between Topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.

Inhibition of CYP121 in Mycobacterium tuberculosis

CYP121 is a cytochrome P450 enzyme that is essential for the viability of Mycobacterium tuberculosis. It catalyzes a unique C-C bond formation in the biosynthesis of mycocyclosin. Inhibitors of CYP121, including imidazole-based compounds, represent a promising strategy for the development of new anti-tuberculosis drugs. The catalytic cycle of CYP121 is believed to follow a peroxidase-like mechanism.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for drug discovery and development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Further elucidation of their mechanisms of action and the identification of novel molecular targets will also be crucial for advancing these compounds through the drug development pipeline. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 4. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. The antitumor activity of 4,4'-bipyridinium amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antituberculosis: synthesis and antimycobacterial activity of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 4,4'-Bi-1H-imidazole: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the organic linker 4,4'-Bi-1H-imidazole. These materials are of significant interest in drug delivery and other biomedical applications due to their high porosity, tunable structures, and biocompatibility. This guide offers a foundation for the synthesis, characterization, and application of these promising nanomaterials.

Introduction to this compound based MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a linker offers a rigid and versatile building block capable of forming robust frameworks with tunable pore sizes and chemical functionalities. These properties make them excellent candidates for hosting and delivering therapeutic agents. The imidazole moieties can coordinate with a variety of metal ions, such as zinc(II) and cobalt(II), leading to diverse network topologies and properties. Their pH-responsive nature, stemming from the imidazole groups, is particularly advantageous for controlled drug release in specific physiological environments, such as the acidic tumor microenvironment.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs using this compound are presented below. The following protocols are representative examples of hydrothermal and solvothermal methods commonly employed for the synthesis of imidazole-based MOFs.

Hydrothermal Synthesis of a Zinc-based MOF

This protocol describes the synthesis of a zinc-based MOF using this compound.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (H₂BIM)

-

Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of deionized water.

-

Combine the two solutions in a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 120°C for 48 hours.

-

After cooling to room temperature, the resulting crystalline product is collected by filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

-

Dry the final product under vacuum at 80°C for 12 hours.

Solvothermal Synthesis of a Cobalt-based MOF

This protocol outlines the solvothermal synthesis of a cobalt-containing MOF.

Materials:

-

Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound (H₂BIM)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve 1 mmol of Cobalt(II) Nitrate Hexahydrate and 1 mmol of this compound in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol in a 50 mL beaker.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.

-

Heat the sealed autoclave at 100°C for 24 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the purple crystalline product by centrifugation or filtration.

-

Wash the product thoroughly with DMF and ethanol to remove any unreacted precursors.

-

Dry the sample in a vacuum oven at 60°C overnight.

Characterization of this compound MOFs

Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the MOFs.

| Characterization Technique | Purpose | Typical Observations |

| Powder X-ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A diffraction pattern with sharp peaks indicates a well-ordered crystalline material. The peak positions are characteristic of the specific MOF structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination between the metal and the linker. | Disappearance or shift of the N-H stretching bands of the imidazole ring and the appearance of new bands corresponding to the metal-nitrogen bond. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at higher temperatures due to framework decomposition. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images revealing the shape (e.g., cubic, rhombic dodecahedron) and size distribution of the synthesized crystals. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore size distribution of the MOF. | Nitrogen adsorption-desorption isotherms are used to calculate the BET surface area and pore volume, providing insight into the material's porosity.[1] |

Quantitative Data Summary

The following table summarizes representative quantitative data for imidazole-based MOFs. Note that specific values will vary depending on the exact synthesis conditions and the metal used.